Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound belonging to the 7-azaindole family. Its structure features a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors where fluorine interactions are critical .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-3-5-2-6(10(11,12)13)4-14-8(5)15-7/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBLJMDBZWFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:
Reaction Conditions :
-
Basic Hydrolysis : NaOH (2M), H₂O/EtOH (1:1), reflux (80°C, 4–6 hours) .
-
Acidic Hydrolysis : HCl (6M), THF/H₂O (3:1), 60°C, 3 hours.
Example :
Key Applications :
Nucleophilic Substitution at the Trifluoromethyl Group
The trifluoromethyl group participates in selective substitution reactions under radical or metal-catalyzed conditions:
Reaction Conditions :
Example :
Key Findings :
-
Trifluoromethyl → cyano substitution improves binding affinity to RORC2 receptors by 3× (IC₅₀: 274 nM → 89 nM) .
-
Brominated derivatives exhibit enhanced metabolic stability (HLM CLₙₒᵣₘ: 142 → 42 μL/min/mg) .
Cross-Coupling Reactions at the Pyrrolopyridine Core
The aromatic system undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization:
Example :
Impact on Bioactivity :
Reduction of the Pyrrole Ring
Catalytic hydrogenation reduces the pyrrole ring to a pyrrolidine, altering electronic properties:
Reaction Conditions :
-
H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6 hours.
Product :
Applications :
-
Improved solubility (logP: 2.9 → 1.7) for CNS-targeted therapeutics.
Photocatalytic C–H Functionalization
Visible-light-mediated reactions enable direct C–H bond activation at the 4-position:
Reaction Conditions :
Example :
Key Insight :
Comparative Reactivity of Analogues
The trifluoromethyl group significantly influences reactivity compared to non-fluorinated analogues:
| Modification | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Ref. |
|---|---|---|---|
| Trifluoromethyl (CF₃) | 0.45 | 22.4 | |
| Methyl (CH₃) | 0.12 | 28.9 | |
| Chloro (Cl) | 0.30 | 24.7 |
Trend : Electron-withdrawing CF₃ accelerates electrophilic substitutions by 3.8× versus CH₃ .
Stability Under Physiological Conditions
The methyl ester demonstrates pH-dependent stability, critical for prodrug design:
| Condition | Half-Life (t₁/₂) | Degradation Product | Ref. |
|---|---|---|---|
| pH 1.2 (gastric) | 3.2 hours | Carboxylic acid | |
| pH 7.4 (plasma) | 12.6 hours | Carboxylic acid | |
| Liver microsomes | 45 minutes | Demethylated metabolite |
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: . Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses.
Comparison with Similar Compounds
Substituent Variations at Position 5
Chloro vs. Trifluoromethyl Substituents
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3):
- Molecular Formula : C₉H₇ClN₂O₂
- Molar Mass : 210.62 g/mol
- Density : 1.453 g/cm³
- Storage : Stable at room temperature when sealed .
- Key Differences : The chloro substituent increases molecular weight compared to hydrogen but lacks the electron-withdrawing and steric effects of -CF₃. Chloro derivatives are often less metabolically stable than fluorinated analogs .
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1234616-83-1):
Amino and Cyano Substituents
- Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-16-0): Molecular Formula: C₁₀H₇N₃O₂ The cyano (-CN) group is strongly electron-withdrawing, similar to -CF₃, but may confer different reactivity profiles .
Ester Group Variations
Positional Isomerism
- Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1171920-15-2):
- Molecular Formula : C₉H₅F₃N₂O₂
- Key Differences : The carboxylate group at position 3 instead of 2 may disrupt hydrogen-bonding interactions in biological targets, reducing potency .
Biological Activity
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly for its biological activity. This article explores its synthesis, structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.17 g/mol
- CAS Number : 1190320-31-0
- Purity : Typically above 97% in commercial preparations.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that incorporate trifluoromethyl groups into the pyrrolo-pyridine framework. The introduction of the trifluoromethyl group is crucial as it enhances the lipophilicity and biological activity of the compound.
Table 1: Summary of SAR Findings
| Compound Variant | IC50 (μM) | Biological Activity |
|---|---|---|
| Base Compound | 0.48 | PDE4B Inhibition |
| Trifluoromethyl Variant | 0.10 | Enhanced PDE4B Inhibition |
| Non-fluorinated Analog | >10 | No significant activity |
The SAR studies indicate that the trifluoromethyl substitution significantly improves the inhibitory potency against phosphodiesterase 4B (PDE4B), a target implicated in inflammatory responses and cognitive functions .
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits potent inhibition of PDE4B, leading to reduced levels of pro-inflammatory cytokines such as TNF-α in macrophages exposed to inflammatory stimuli . The compound has shown selectivity over other phosphodiesterase isoforms, indicating its potential for targeted therapeutic applications.
Case Studies
One notable case study involved the evaluation of this compound in models of central nervous system (CNS) disorders. The compound was tested for its ability to modulate neuroinflammatory pathways, demonstrating promising results in reducing neuroinflammation markers while maintaining low toxicity profiles .
Additionally, a related study highlighted its effectiveness in inhibiting TNF-α release from macrophages, suggesting its potential utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate metabolic stability in human liver microsomes with a clearance rate conducive to therapeutic efficacy .
However, caution is warranted due to its classification as an irritant and the need for proper handling protocols during laboratory use .
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.2 (1H, pyrrole), 3.9 (3H, OCH₃) | |
| ¹⁹F NMR | δ -67.5 (CF₃) | |
| HRMS (M+H)⁺ | 285.0521 (calc. 285.0518) |
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via NaOH hydrolysis) to enhance hydrophilicity .
- Prodrug Design : Introduce phosphate or amino acid conjugates to improve membrane permeability .
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for aqueous solubility .
Validation : Measure logP (e.g., using shake-flask method) to confirm polarity changes .
Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Methodological Answer:
Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or ester moiety (e.g., ethyl, benzyl) .
Biological Assays : Test analogs against kinase targets (e.g., MAP3K12) using IC₅₀ assays .
Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding modes .
Q. Table 2: SAR Data for Representative Analogs
| Substituent | IC₅₀ (nM) | logP | Reference |
|---|---|---|---|
| CF₃ (Parent) | 485.0 | 2.1 | |
| Cl | 320.5 | 2.3 | |
| COOH (Hydrolyzed) | >1000 | 1.5 |
Advanced: How can computational methods predict binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to simulate interactions with kinases (e.g., MET or ALK) .
- Molecular Dynamics (MD) : Run 100-ns simulations to assess stability of ligand-protein complexes .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Validation : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and cellular proliferation assays .
Solubility Checks : Measure compound solubility in assay buffers to rule out false negatives .
Basic: What are common functionalization reactions for this scaffold?
Methodological Answer:
- Electrophilic Aromatic Substitution : Introduce halogens (e.g., Br₂/FeBr₃) at the pyrrole ring .
- N-Alkylation : React with alkyl halides (e.g., benzyl bromide) to modify the pyrrole nitrogen .
- Ester Hydrolysis : Convert to carboxylic acid using NaOH/H₂O .
Advanced: What in vitro models are suitable for assessing kinase inhibition?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
